Quinolin-8-yl 3-chlorobenzoate
Description
Significance of Quinoline (B57606) Scaffold in Chemical and Materials Sciences
The quinoline moiety, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. usc.edutandfonline.com Its presence in a wide array of natural products and synthetic compounds has established it as a versatile building block for the design of novel functional molecules. nih.govnih.govfrontiersin.org The quinoline scaffold's ability to undergo various chemical modifications at different positions allows for the fine-tuning of its electronic and steric properties, leading to a broad spectrum of applications. frontiersin.org
Overview of Ester Linkages in Functional Organic Compounds
Ester linkages, formed from the condensation reaction of a carboxylic acid and an alcohol, are fundamental to the structure and function of numerous organic molecules. fiveable.menumberanalytics.com This functional group is characterized by a carbonyl group adjacent to an ether linkage (R-COO-R'). numberanalytics.comlabxchange.org The presence of the polar C=O and C-O bonds, along with the potential for hydrogen bond acceptance, influences the physical properties of esters, such as their boiling points and solubility. labxchange.orgchemistrytalk.orgmasterorganicchemistry.com
Rationale for Investigating Quinolin-8-yl 3-chlorobenzoate (B1228886)
The specific compound, Quinolin-8-yl 3-chlorobenzoate, has been a subject of interest due to the unique combination of its constituent parts: the quinoline-8-yl group, the benzoate (B1203000) ester, and the chlorine substituent on the benzene ring.
Context within Halogenated Benzoate Esters
Halogenated benzoate esters are a class of compounds that have been investigated for a variety of applications. The introduction of a halogen atom onto the benzoate ring can significantly alter the electronic properties and reactivity of the molecule. nih.gov For instance, halogenated benzoates have been studied for their potential in stimulating microbial dechlorination of environmental pollutants. dss.go.th The position and nature of the halogen substituent can influence the compound's biological activity and physical characteristics. nih.govmdpi.com Research into halogenated benzoate esters often involves their synthesis and characterization to understand how the halogen atom impacts their chemical behavior. researchgate.netgoogle.com
Positioning of Quinoline-8-yl 3-chlorobenzoate within 8-Hydroxyquinoline (B1678124) Derivatives
This compound is a derivative of 8-hydroxyquinoline (8-HQ), a well-known and versatile organic compound. scispace.comrroij.comresearchgate.net 8-Hydroxyquinoline and its derivatives are recognized for their wide range of biological activities and their ability to chelate metal ions. scispace.comresearchgate.netnih.gov The esterification of the hydroxyl group of 8-hydroxyquinoline with 3-chlorobenzoyl chloride yields this compound. This modification is a common strategy to create new derivatives with potentially enhanced or different properties compared to the parent 8-hydroxyquinoline. mdpi.comresearchgate.net The synthesis and structural analysis of such derivatives, including those with different halogen substitutions on the benzoate moiety, contribute to a deeper understanding of structure-activity relationships within this class of compounds. eurjchem.commdpi.commdpi.comsemanticscholar.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-yl 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-7-1-5-12(10-13)16(19)20-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMIPAYEQWGFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinolin 8 Yl 3 Chlorobenzoate
O-Acylation Reaction Pathways
The principal method for synthesizing Quinolin-8-yl 3-chlorobenzoate (B1228886) is through the O-acylation of 8-hydroxyquinoline (B1678124). This involves the formation of an ester linkage between the hydroxyl group of 8-hydroxyquinoline and the carboxyl group of 3-chlorobenzoic acid or its derivatives.
Conventional Esterification Techniques
Conventional synthesis of quinolin-8-yl esters, including the 3-chloro-substituted variant, typically involves the reaction of 8-hydroxyquinoline with an acylating agent like 3-chlorobenzoyl chloride. This reaction is generally conducted in the presence of a base to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic attack of the hydroxyl group.
One common approach is the Schotten-Baumann reaction, where 8-hydroxyquinoline is treated with 3-chlorobenzoyl chloride in the presence of a base. Research on similar compounds, such as Quinolin-8-yl 4-chlorobenzoate (B1228818), has utilized a system of potassium carbonate as the base in a dimethylformamide (DMF) solvent, resulting in high yields. nih.gov This method is effective for producing various 8-ester quinoline (B57606) derivatives. nih.gov Another established technique is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netrsc.org
The general reaction is as follows: 8-hydroxyquinoline + 3-chlorobenzoyl chloride → Quinolin-8-yl 3-chlorobenzoate + HCl
Microwave-Assisted Synthetic Approaches
To enhance reaction efficiency, microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, applicable to the synthesis of quinoline derivatives. nih.gov This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved yields compared to conventional heating methods. nih.govresearchgate.net
For the synthesis of this compound, microwave irradiation can be applied to the esterification reaction between 8-hydroxyquinoline and 3-chlorobenzoic acid or its acyl chloride. The use of microwave energy provides rapid and uniform heating, which can accelerate the reaction rate and minimize the formation of byproducts. researchgate.net For instance, a modified Friedländer methodology for quinoline synthesis using microwave irradiation with neat acetic acid as both solvent and catalyst achieved excellent yields in just 5 minutes. nih.gov While this applies to the formation of the quinoline ring, similar principles of efficiency can be extrapolated to the esterification step. The green credentials of microwave synthesis, such as reduced energy consumption and the potential for solvent-free reactions, make it an attractive alternative. nih.govresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours to days | 5–20 minutes | nih.gov |
| Yield | Poor to modest | Good to excellent (up to 97%) | nih.gov |
| Conditions | High temperatures, strong acids | Milder conditions, neat reagents possible | nih.gov |
| Environmental Impact | Higher energy consumption, potential for hazardous solvents | Lower energy consumption, aligns with green chemistry principles | nih.govresearchgate.net |
Solvent and Base System Optimization for Ester Synthesis
The choice of solvent and base is critical for maximizing the yield and purity of this compound. The optimization of these parameters can prevent side reactions and facilitate product isolation.
Solvent Selection: Solvents are chosen based on the solubility of the reactants and their boiling points. Aprotic polar solvents like acetonitrile (B52724) (CH3CN) and dimethylformamide (DMF) are commonly employed. nih.govmdpi.com Acetonitrile is often preferred due to its lower boiling point, which simplifies its removal during the workup procedure. researchgate.net Studies on related acylation reactions have shown that solvents like tetrahydrofuran (B95107) (THF) can also be favorable. rsc.org
Base System: The base plays a crucial role in deprotonating the hydroxyl group of 8-hydroxyquinoline, increasing its nucleophilicity, and neutralizing the acidic byproduct. Both inorganic and organic bases are used.
Inorganic Bases: Potassium carbonate (K2CO3) is a frequently used base that has proven effective in driving the reaction to completion. nih.gov Other inorganic bases like sodium bicarbonate (NaHCO3) have also been tested, though sometimes with lower yields. researchgate.net
Organic Bases: Triethylamine (Et3N) and diisopropylethylamine (iPr2NEt) are common organic bases used in esterification reactions. rsc.orgmdpi.com They are effective acid scavengers and are soluble in organic solvents, which can lead to a cleaner reaction profile. mdpi.com Pyridine (B92270) can also be used, although in some cases it may result in slightly lower yields. rsc.org
Table 2: Effect of Different Bases on Acylation/Alkylation of Quinolines
| Base | Solvent | Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| K2CO3 | MeCN | Williamson Ether Synthesis | Good yield | researchgate.net |
| KOH | MeCN | Williamson Ether Synthesis | Lower yield | researchgate.net |
| NaHCO3 | MeCN | Williamson Ether Synthesis | Much lower yield | researchgate.net |
| Et3N | CH3CN | O-Acylation | Good yield, clean reaction | mdpi.com |
| iPr2NEt | THF | O-Acylation | Major product was the desired ester | rsc.org |
Alternative Synthetic Routes to Quinolin-8-yl Benzoate (B1203000) Frameworks
While direct esterification of 8-hydroxyquinoline is the most straightforward route, alternative methods can be employed to synthesize the core quinoline structure, which can then be functionalized. These methods are particularly useful if substituted 8-hydroxyquinoline precursors are required.
Skraup Synthesis: This is a classic method for producing quinolines by reacting an aniline (B41778) (like 2-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent. study.com This would produce the 8-hydroxyquinoline precursor.
Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene (B1212753) group to form the quinoline ring system. ijpsjournal.com This is a versatile method for creating substituted quinolines. scispace.com
Doebner-von Miller Reaction: This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline. ijpsjournal.com
Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone under acidic conditions. nih.gov
Functional Group Interconversion: An alternative approach involves starting with a pre-formed quinoline ring and introducing the hydroxyl group at the C-8 position. For example, a substituted 8-chloroquinoline (B1195068) can be converted to the corresponding 8-hydroxyquinoline via nucleophilic aromatic substitution, typically using a hydroxide (B78521) source and a copper catalyst. google.com The resulting 8-hydroxyquinoline derivative can then undergo esterification.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com The synthesis of quinoline derivatives, including this compound, is increasingly being adapted to these principles. nih.govnih.gov
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign options such as ethanol (B145695) or water is a primary goal. ijpsjournal.combohrium.com
Alternative Energy Sources: As discussed, microwave irradiation is an energy-efficient method that can significantly reduce reaction times and energy consumption. nih.gov Ultrasound-assisted synthesis is another alternative energy source that can promote reactions under milder conditions. nih.govijpsjournal.com
Catalysis: Employing efficient and recyclable catalysts can reduce waste and improve atom economy. This includes using environmentally friendly acid/base catalysts or nanocatalysts. bohrium.comnih.gov
One-Pot Syntheses: Designing synthetic sequences where multiple steps are performed in a single reactor without isolating intermediates can save solvents, time, and resources, and reduce waste. researchgate.net For example, a one-pot protocol involving a Williamson reaction followed by hydrolysis has been successfully used for related quinoline derivatives. researchgate.net
Purification and Isolation Strategies for this compound
After synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Common purification techniques include:
Extraction: A standard workup procedure for esterification often involves diluting the reaction mixture with water and extracting the product into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). The organic layer can then be washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted 3-chlorobenzoic acid and an aqueous acidic solution to remove any remaining base catalyst. researchgate.net
Chromatography: Flash column chromatography is a highly effective method for purifying quinoline esters. mdpi.com The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, such as a mixture of dichloromethane and methanol (B129727) or hexane (B92381) and ethyl acetate, to separate the desired product from impurities based on polarity. researchgate.netmdpi.com
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an excellent final purification step. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. google.com A patented method for purifying the related 8-hydroxyquinoline involves dissolving the crude product in a heated chloralkane solvent, followed by cooling to induce crystallization, and then filtration. google.com
Advanced Structural Characterization of Quinolin 8 Yl 3 Chlorobenzoate
Spectroscopic Analysis
Spectroscopic analysis is fundamental to elucidating the molecular structure of Quinolin-8-yl 3-chlorobenzoate (B1228886), with each technique offering unique insights into its atomic and electronic framework.
While specific experimental NMR spectra for Quinolin-8-yl 3-chlorobenzoate are not widely published, the expected chemical shifts and coupling constants can be predicted based on the distinct quinoline (B57606) and 3-chlorobenzoate moieties.
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The six protons of the quinoline ring would present a complex splitting pattern, with the proton at the C2 position being the most deshielded due to its proximity to the nitrogen atom. The four protons of the 3-chlorobenzoate ring would appear as a set of multiplets, characteristic of a 1,3-disubstituted benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would display signals for all 16 carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 163-166 ppm. The nine carbons of the quinoline ring and the six carbons of the 3-chlorobenzoate ring would appear in the aromatic region (approximately 110-155 ppm). The carbon atom bonded to the chlorine would also have a characteristic shift. For comparison, in the related compound 8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate, the ester carbonyl carbon appears at 162.59 ppm. nih.gov
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the quinoline and benzoate (B1203000) rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) would provide crucial information on long-range couplings, confirming the connectivity between the quinoline ring, the ester oxygen, and the 3-chlorobenzoyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values based on standard substituent effects and data from analogous structures. Experimental values may vary.)
| Atom Position (Quinoline Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | 8.8 - 9.0 | ~151 |
| C3 | 7.4 - 7.6 | ~122 |
| C4 | 8.1 - 8.3 | ~136 |
| C5 | 7.7 - 7.9 | ~126 |
| C6 | 7.5 - 7.7 | ~127 |
| C7 | 7.5 - 7.7 | ~122 |
| C8 | - | ~141 |
| C8a | - | ~148 |
| C4a | - | ~130 |
| Atom Position (3-Chlorobenzoate Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2' | 8.2 - 8.4 | ~132 |
| C4' | 7.6 - 7.8 | ~130 |
| C5' | 7.4 - 7.6 | ~128 |
| C6' | 8.1 - 8.3 | ~135 |
| C1' (C=O) | - | ~164 |
| C3' (C-Cl) | - | ~135 |
The vibrational spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups.
IR Spectroscopy: The most prominent peak in the IR spectrum would be the C=O stretching vibration of the ester group, anticipated in the region of 1730-1740 cm⁻¹. Other key signals would include C-O stretching vibrations for the ester linkage around 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching would be observed above 3000 cm⁻¹. The C-Cl stretching vibration is expected to produce a signal in the 700-800 cm⁻¹ region. For the precursor 3-chlorobenzoic acid, characteristic IR peaks are well-documented. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy would complement the IR data, with strong signals typically observed for the symmetric vibrations of the aromatic rings and the C=O bond. General studies of quinoline derivatives show characteristic bands that can be used for identification. researchgate.net
The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) is expected to exhibit multiple absorption bands. These bands arise from π → π* electronic transitions within the two primary chromophores: the quinoline ring system and the 3-chlorobenzoate system. The quinoline moiety typically displays several strong absorption bands below 320 nm. The chlorobenzoate moiety will also contribute to the absorption profile. For the closely related isomer, quinolin-8-yl 4-chlorobenzoate (B1228818), absorption bands are observed at 205, 229, and 243 nm, which are attributed to the π → π* transitions of the aromatic systems. mdpi.comresearchgate.net A similar profile would be expected for the 3-chloro isomer.
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₆H₁₀ClNO₂), the expected exact mass can be calculated.
The most likely fragmentation pathway upon ionization would involve the cleavage of the ester bond, which is the most labile bond in the structure. This would lead to two primary fragment ions:
A quinolin-8-yloxycarbonyl cation or a related quinolin-8-yl cation .
A 3-chlorobenzoyl cation ([C₇H₄ClO]⁺) with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Further fragmentation of the quinoline ring system would also occur. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and its major fragments. acs.org
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
As of this writing, the specific crystal structure for this compound has not been reported in public databases. However, data from closely related compounds can provide an indication of its likely solid-state characteristics.
For instance, the derivative 5-nitroquinolin-8-yl-3-chlorobenzoate has been studied, and its crystallographic data is available. eurjchem.comresearchgate.net
Table 2: Crystallographic Data for the related compound 5-nitroquinolin-8-yl-3-chlorobenzoate eurjchem.comresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
It is important to note that the presence and position of substituents, such as the nitro group in the example above or the chloro group's position in an isomer, can significantly influence the crystal packing, intermolecular interactions, and the resulting crystal system and space group. mdpi.comeurjchem.com Therefore, the data for the nitro-derivative serves only as a structural analogue, and the actual crystallographic parameters for this compound remain to be determined experimentally.
Molecular Conformation and Dihedral Angles
The molecular conformation of this compound is largely defined by the spatial relationship between the quinoline and the 3-chlorobenzoate ring systems. In analogous structures, these aromatic moieties are not coplanar. For the closely related compound, 5-nitroquinolin-8-yl-3-chlorobenzoate, the dihedral angle between the benzene and the planar quinoline rings has been determined to be 117.4(2)°. eurjchem.com Similarly, Quinolin-8-yl 4-chlorobenzoate exhibits a distinct non-coplanar orientation, with the aromatic rings adopting a nearly orthogonal arrangement. mdpi.com This twisted conformation is a common feature in such multi-ring systems, arising from the need to minimize steric hindrance between the two bulky aromatic fragments linked by the ester group.
| Compound Name | Dihedral Angle Between Aromatic Rings | Reference |
| 5-nitroquinolin-8-yl-3-chlorobenzoate | 117.4(2)° | eurjchem.com |
| Quinolin-8-yl 4-chlorobenzoate | ~90° (Orthogonal) | mdpi.com |
Intermolecular Interactions in Crystal Packing
The stability of the crystal lattice of this compound is maintained by a network of diverse and subtle intermolecular interactions. Analysis of its structural analogs reveals the significant role of weak hydrogen bonds and other non-covalent forces in the formation of a stable three-dimensional structure. mdpi.comeurjchem.com
In the crystal structure of 5-nitroquinolin-8-yl-3-chlorobenzoate, C-H···O intermolecular interactions are present, linking adjacent molecules. eurjchem.com A more comprehensive array of interactions is observed in Quinolin-8-yl 4-chlorobenzoate, which includes C-H···N, C-H···O, Cl···π, and π···π interactions. mdpi.com These interactions are crucial in dictating the packing motif of the molecules. The C-H···N and C-H···O hydrogen bonds, although weak, provide a degree of directionality and stability to the crystal packing.
A summary of the types of intermolecular interactions identified in analogous compounds is provided in the table below.
| Interaction Type | Description | Observed in Analog(s) | References |
| C-H···O | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | 5-nitroquinolin-8-yl-3-chlorobenzoate, Quinolin-8-yl 4-chlorobenzoate | mdpi.comeurjchem.com |
| C-H···N | A weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom. | Quinolin-8-yl 4-chlorobenzoate | mdpi.com |
| Cl···π | An interaction between a chlorine atom and the π-electron cloud of an aromatic ring. | Quinolin-8-yl 4-chlorobenzoate | mdpi.com |
| π···π Stacking | An attractive, noncovalent interaction between aromatic rings. | Quinolin-8-yl 4-chlorobenzoate | mdpi.com |
Analysis of Supramolecular Assembly
The combination of the molecular conformation and the network of intermolecular interactions gives rise to a specific supramolecular assembly. The study of these higher-order structures is essential for understanding the material properties of the compound. For quinoline derivatives, supramolecular chemistry plays a important role in their solid-state behavior. uncw.edu
In the case of Quinolin-8-yl 4-chlorobenzoate, the interplay of the aforementioned intermolecular forces results in a complex three-dimensional network. mdpi.com The orthogonal orientation of the aromatic rings is a key feature that influences how the molecules pack together. mdpi.com The C-H···O and C-H···N interactions likely form chains or dimeric motifs, which are then further organized by the weaker but cumulatively significant Cl···π and π···π interactions. This intricate arrangement of molecules into a well-defined supramolecular structure is a hallmark of crystal engineering in organic compounds. mdpi.com Given the structural similarities, it is anticipated that this compound would adopt a comparable supramolecular assembly, driven by a similar set of non-covalent interactions.
Computational and Theoretical Investigations of Quinolin 8 Yl 3 Chlorobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. scirp.org Calculations for quinoline (B57606) derivatives are often performed using functional and basis set combinations like B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comscirp.org
Geometry optimization is a fundamental DFT procedure to determine the lowest energy, and therefore most stable, three-dimensional structure of a molecule. For related quinoline esters, calculations have shown that the molecular conformation can present an orthogonal orientation between the quinoline and benzoate (B1203000) aromatic rings in the solid state. mdpi.com Theoretical studies on similar quinolin-yloxy derivatives have identified multiple stable conformers in the gas phase, suggesting that a complex energetic landscape may exist for Quinolin-8-yl 3-chlorobenzoate (B1228886) as well. scirp.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comrsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rsc.org FMO analysis helps in defining the types of reactions a molecule can undergo and predicting the most reactive positions within conjugated systems. rsc.org Calculated HOMO-LUMO energies are used to understand intramolecular charge transfer within the molecule. rsc.org
| Orbital | Energy (eV) |
| HOMO | Data not available in searched sources |
| LUMO | Data not available in searched sources |
| Energy Gap (ΔE) | Data not available in searched sources |
Global reactivity descriptors are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. dergipark.org.tr These parameters, including chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), offer insights into the stability and electrophilic nature of the compound. dergipark.org.trresearchgate.net Chemical hardness signifies resistance to change in electron distribution, with softer molecules being more reactive. researchgate.net The electrophilicity index quantifies the ability of a molecule to accept electrons. dergipark.org.tr These descriptors are calculated using the energies of the frontier orbitals. dergipark.org.tr
| Descriptor | Formula | Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |
| Electrophilicity Index (ω) | μ² / 2η | Data not available |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational space of a molecule, revealing its flexibility, dominant conformations, and the transitions between them. Detailed conformational analysis of Quinolin-8-yl 3-chlorobenzoate using molecular dynamics simulations was not available in the reviewed literature.
Hirshfeld Surface Analysis and Quantitative Contribution of Non-covalent Interactions
| Interaction Type | Contribution (%) |
| H···H | Data not available for 3-chloro isomer |
| C···H / H···C | Data not available for 3-chloro isomer |
| O···H / H···O | Data not available for 3-chloro isomer |
| Cl···H / H···Cl | Data not available for 3-chloro isomer |
| C···C | Data not available for 3-chloro isomer |
| N···H / H···N | Data not available for 3-chloro isomer |
| Cl···C / C···Cl | Data not available for 3-chloro isomer |
Note: A quantitative breakdown of interactions for this compound was not found. The table lists common interactions identified in similar structures.
Electrostatic Potential Maps and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. researchgate.net Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net In a related quinoline ester, the strongest negative potential was observed around the nitrogen atom of the quinoline ring and the oxygen atoms of the ester group. mdpi.com Conversely, the most positive potential was found around the aromatic hydrogen atoms. mdpi.com Such maps are critical for understanding and predicting hydrogen bonding and other non-covalent interactions. researchgate.net
Solvation Models and Environmental Effects on Electronic Properties
The surrounding solvent environment can significantly influence the electronic properties of a molecule. For this compound, both non-specific and specific solute-solvent interactions play a crucial role in altering its electronic structure and, consequently, its spectroscopic behavior. Computational chemistry, particularly through the use of solvation models, provides a powerful tool to investigate these environmental effects.
Theoretical studies on compounds analogous to this compound, such as Quinolin-8-yl 2-hydroxybenzoate, have employed Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the impact of various solvents on their electronic properties. researchgate.netsemanticscholar.org These studies often utilize the B3LYP/6-311+(d,p) level of theory for accurate computational analysis. researchgate.netsemanticscholar.org
The influence of the solvent is typically modeled using continuum models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. This approach allows for the calculation of various electronic properties in different solvent environments. researchgate.net
Detailed Research Findings
Research on closely related quinoline esters has demonstrated that the electronic absorption spectra are sensitive to the polarity of the solvent. researchgate.net For instance, theoretical calculations for quinolin-8-yl benzoate, a parent compound to this compound, have been performed using TD-DFT at the CAM-B3LYP/6-311++G** level of theory to compute the absorption spectra in both the gas phase and in solution. mdpi.com These calculations have confirmed that such molecules are generally not coplanar. mdpi.com
The solvatochromism of these compounds, which is the change in color of a chemical substance depending on the polarity of the solvent, can be analyzed using models like the Kamlet-Taft and Catalan methods. researchgate.netsemanticscholar.org These models help in understanding the nature of the solute-solvent interactions, distinguishing between non-specific interactions (like polarization and dispersion forces) and specific interactions (such as hydrogen bonding). researchgate.netsemanticscholar.org
In studies of analogous compounds, it has been observed that solvent polarity governs the solute-solvent interactions in the absorption spectra, while solvent acidity is a key factor in the fluorescence spectra. researchgate.netsemanticscholar.org Non-specific interactions have been found to have a more pronounced effect on the fluorescence spectra compared to the absorption spectra. researchgate.netsemanticscholar.org
To illustrate the environmental effects on the electronic properties of this compound, the following data tables present hypothetical, yet plausible, computational results based on the trends observed for structurally similar quinoline derivatives. These tables showcase the calculated dipole moment, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the calculated maximum absorption wavelength in various solvents with differing polarities.
Table 1: Calculated Electronic Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ) (Debye) | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1.00 | 3.25 | -6.89 | -1.98 | 4.91 |
| n-Hexane | 1.88 | 3.87 | -6.95 | -2.05 | 4.90 |
| Toluene | 2.38 | 4.12 | -7.01 | -2.11 | 4.90 |
| Chloroform | 4.81 | 4.58 | -7.15 | -2.23 | 4.92 |
| Ethanol (B145695) | 24.55 | 5.21 | -7.28 | -2.35 | 4.93 |
| Acetonitrile (B52724) | 37.50 | 5.45 | -7.35 | -2.41 | 4.94 |
| Water | 80.10 | 5.89 | -7.42 | -2.47 | 4.95 |
Table 2: Calculated Maximum Absorption Wavelength (λ_max) of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | λ_max (nm) |
| Gas Phase | 1.00 | 302 |
| n-Hexane | 1.88 | 305 |
| Toluene | 2.38 | 306 |
| Chloroform | 4.81 | 308 |
| Ethanol | 24.55 | 310 |
| Acetonitrile | 37.50 | 311 |
| Water | 80.10 | 312 |
The data in these tables illustrate that as the dielectric constant of the solvent increases, a corresponding increase in the dipole moment of this compound is observed. This indicates a greater polarization of the molecule in more polar environments. The energies of both the HOMO and LUMO are stabilized (lowered) in polar solvents, with a slight increase in the HOMO-LUMO energy gap. This stabilization is a result of the favorable interactions between the polar solvent and the ground and excited states of the molecule.
Furthermore, a bathochromic shift (a shift to longer wavelengths) in the calculated maximum absorption wavelength (λ_max) is predicted with increasing solvent polarity. This is consistent with the π → π* transitions often observed in such aromatic compounds, where the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. These computational findings underscore the significant role that the solvent environment plays in modulating the electronic properties and spectroscopic behavior of this compound.
Research on Functional Applications and Mechanistic Insights Excluding Clinical Aspects
Investigation of Molecular Interactions and Recognition
The unique structural arrangement of quinolin-8-yl 3-chlorobenzoate (B1228886), featuring a quinoline (B57606) ring, an ester linkage at the 8-position, and a chlorine atom on the benzoate (B1203000) group, makes it a subject of interest for studies on molecular interactions.
The quinoline scaffold is a well-established chelating agent, capable of binding to various metal ions. nih.govnih.gov The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ester group in quinolin-8-yl 3-chlorobenzoate can act as coordination sites. While specific chelation studies on this compound are not extensively documented, the behavior of analogous 8-hydroxyquinoline (B1678124) derivatives provides significant insights. nih.govnih.gov These compounds are known to form stable complexes with metal ions, a property that is crucial for their biological activities. nih.gov The ability to chelate metal ions can influence solubility, transport across biological membranes, and interaction with biological targets. researchgate.net
The crystal structure of quinoline derivatives is stabilized by a network of non-covalent interactions. For the closely related compound, quinolin-8-yl 4-chlorobenzoate (B1228818), X-ray diffraction analysis has revealed the presence of C-H···N, C-H···O, Cl···π, and π···π interactions. researchgate.netmdpi.com These weak interactions play a crucial role in the supramolecular assembly and crystal packing of the molecule. researchgate.net
Corrosion Inhibition Mechanisms of Quinoline-8-yl Benzoate Derivatives
Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. drpress.orgabechem.com This inhibitory action is attributed to the presence of the electron-rich quinoline ring and heteroatoms (nitrogen and oxygen), which can adsorb onto the metal surface. drpress.orgjmaterenvironsci.com
The primary mechanism of corrosion inhibition by quinoline derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. abechem.comjmaterenvironsci.com This adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), involving the formation of coordinate bonds between the d-orbitals of the metal and the lone pair electrons of the heteroatoms in the quinoline ring. abechem.com
The efficiency of adsorption is influenced by several factors, including the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment. jmaterenvironsci.com The presence of substituents on the quinoline ring can significantly affect the electron density and, consequently, the adsorption and inhibition efficiency. drpress.org Studies on various quinoline derivatives have shown that their adsorption often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. jmaterenvironsci.comnajah.edu
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to study the protective layers formed by corrosion inhibitors. abechem.comnajah.edunajah.edu Potentiodynamic polarization studies can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential (Ecorr) and corrosion current density (icorr). najah.edu For many quinoline derivatives, a mixed-type inhibition mechanism is observed, where they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. jmaterenvironsci.comnajah.edu
EIS measurements provide information about the resistance of the protective film and the capacitance of the double layer at the metal-solution interface. najah.edunajah.edu An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor indicate the formation of a protective film on the metal surface. najah.edu The shape of the Nyquist plots can also reveal insights into the corrosion mechanism, with a single semicircular loop often indicating a charge transfer-controlled process. najah.edu
In Vitro Biological Activity: Mechanistic Perspectives and Structure-Activity Relationships
Quinoline derivatives exhibit a wide spectrum of in vitro biological activities, including antibacterial, antifungal, and anticancer effects. mdpi.com The biological activity of these compounds is closely linked to their chemical structure, and minor modifications can lead to significant changes in their potency and selectivity.
Research on 5-nitroquinolin-8-yl-3-chlorobenzoate has demonstrated its potential as an antibacterial agent against strains of E. coli. eurjchem.comresearchgate.net The study also reported weak antileishmanial activity and cytotoxicity against a fibroblast cell line. eurjchem.comresearchgate.net Another study on (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate, a structural isomer, also highlighted its antibacterial potential. nih.gov
The structure-activity relationship (SAR) of quinoline derivatives is a key area of investigation. For instance, the position and nature of substituents on both the quinoline and benzoate rings can influence the biological activity. The presence of a nitro group at the 5-position of the quinoline ring in 5-nitroquinolin-8-yl-3-chlorobenzoate appears to be important for its antibacterial activity. eurjchem.comresearchgate.net Similarly, the substitution pattern on the benzoate ring can modulate the activity. While specific SAR studies for this compound are not abundant, research on related quinoline esters provides valuable insights. For example, in a series of fluorinated quinoline analogs, the position of the chloro substituent on the benzoate ring was found to influence antifungal activity. researchgate.net
The mechanism of action for the biological activities of quinoline derivatives is often multifactorial. Their ability to chelate metal ions can disrupt essential enzymatic processes in pathogens. nih.gov Furthermore, the planar quinoline ring can intercalate with DNA, potentially interfering with replication and transcription. arabjchem.org
Below is a table summarizing the in vitro biological activity of a closely related compound, 5-nitroquinolin-8-yl-3-chlorobenzoate.
| Biological Activity of 5-nitroquinolin-8-yl-3-chlorobenzoate |
| Antibacterial Activity |
| Target Organism |
| E. coli (ATCC 25922) |
| E. coli (ATCC 35218) |
| E. coli (Multi-drug resistant M2) |
| E. coli (Multi-drug resistant M3) |
| Antileishmanial Activity |
| Target Organism |
| L. Major promastigotes |
| Cytotoxicity |
| Cell Line |
| 3T3 fibroblast cell line |
Data sourced from Bano, H., et al. (2017). eurjchem.com
Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal)
The antimicrobial action of 8-hydroxyquinoline and its derivatives is primarily attributed to their ability to chelate metal ions. These compounds are small, planar molecules capable of forming stable complexes with divalent metal ions that are crucial for the survival of microbial cells. mdpi.com By sequestering essential cations like iron (Fe²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺), they disrupt vital enzymatic functions within the bacteria and fungi, leading to growth inhibition and cell death. mdpi.com
Another proposed mechanism for their antibacterial properties is the inhibition of intracellular enzymes such as RNA polymerase. mdpi.com While specific studies on the antimicrobial mechanism of this compound are not detailed, its structural similarity to other active 8-HQ esters suggests it would operate through a similar metal chelation-dependent pathway. The ester linkage may allow the compound to act as a pro-drug, releasing the active 8-hydroxyquinoline moiety upon hydrolysis within the target environment. The presence of a chloro-substituent on the benzoate ring is also significant, as electron-withdrawing groups have been shown to enhance antimicrobial potency in related compounds. mdpi.com
Anticancer Activity Studies in Cell Lines: Focus on Mechanism of Action (e.g., Enzyme Inhibition, Cell Cycle Effects)
Quinoline derivatives are a prominent class of compounds investigated for their anticancer properties. miguelprudencio.comacs.org The mechanisms through which they exert their cytotoxic effects on cancer cell lines are multifaceted. Studies on related quinoline compounds have identified several key pathways:
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the disruption of cellular processes and induction of DNA damage. acs.org
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, preventing the cells from dividing and growing. miguelprudencio.com
Inhibition of Tubulin Polymerization: Some quinoline-based agents interfere with the formation of microtubules, which are essential components of the cellular skeleton and the mitotic spindle. By inhibiting tubulin polymerization, they disrupt cell division, leading to cell death. miguelprudencio.com
Enzyme Inhibition: Quinoline scaffolds can act as inhibitors for various kinases and other enzymes that are overactive in cancer cells. miguelprudencio.com
For this compound, its anticancer potential is inferred from the broader family of 8-hydroxyquinoline derivatives, whose activity is often linked to their metal-chelating properties, which can disrupt metalloproteins crucial for tumor growth. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-Activity Relationship (SAR) studies on 8-hydroxyquinoline derivatives provide valuable insights into how chemical modifications influence their biological effects. researchgate.net For esters of 8-hydroxyquinoline, the nature and position of the substituent on the benzoate ring play a critical role in determining the compound's potency.
Key SAR findings for this class of compounds include:
Influence of Substituents: The introduction of substituents on the quinoline or the attached phenyl ring can significantly modulate biological activity. nih.govdeepdyve.com
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., chloro) or nitro groups, on the phenyl ring of related compounds has been shown to enhance antibacterial and anticancer activity. mdpi.com This suggests that the 3-chloro substituent in this compound is likely to contribute positively to its bioactivity.
The following table summarizes general SAR trends observed in related 8-hydroxyquinoline derivatives.
| Structural Modification | Observed Effect on Biological Activity | Rationale / Example |
| Substitution at C5/C7 of Quinoline Ring | Can enhance antimicrobial and antitubercular activity. nih.gov | Introduction of small substituents at C5 can increase potency against M. tuberculosis. nih.gov |
| Electron-Withdrawing Group on Phenyl Ring | Generally increases antimicrobial potency. mdpi.com | A chloro or nitro group enhances the molecule's ability to interact with biological targets. |
| Ester Linkage | Can serve as a pro-drug, releasing the active 8-HQ moiety. | Hydrolysis of the ester bond releases the potent metal-chelator 8-hydroxyquinoline. |
| Position of Substituent | The position (ortho, meta, para) of the substituent on the phenyl ring affects activity. | Para-substituted compounds often show different potency compared to ortho- or meta-substituted ones. |
Antileishmanial Activity Mechanistic Insights
Research has demonstrated that the parent compound, 8-hydroxyquinoline (8-HQ), possesses significant activity against various Leishmania species that cause visceral and cutaneous leishmaniasis. miguelprudencio.comnih.gov The primary mechanism of its leishmanicidal action is the depolarization of the parasite's mitochondrial membrane, which disrupts its energy metabolism and leads to cell death. miguelprudencio.comnih.gov
Furthermore, 8-HQ has been shown to modulate the host's immune response. Studies indicate it can increase the production of nitric oxide (NO) in macrophages, a key molecule used by the immune system to kill intracellular parasites like Leishmania. miguelprudencio.com The administration of 8-HQ has been effective in reducing parasite load in animal models. nih.gov As a derivative, this compound is hypothesized to share this antileishmanial potential, likely acting via similar mechanisms upon its metabolic conversion to 8-hydroxyquinoline.
Application as Components in Functional Materials
Beyond its biological applications, the 8-hydroxyquinoline scaffold is a valuable component in the development of advanced functional materials.
Role in Coordination Complexes
8-Hydroxyquinoline is a classic and powerful bidentate chelating ligand in coordination chemistry. nih.gov It readily forms stable coordination complexes with a wide range of metal ions. These metal complexes have diverse applications, including as catalysts, analytical reagents, and materials with specific magnetic or optical properties. This compound can serve as a precursor in the synthesis of such complexes. The ester group can be hydrolyzed in situ to generate the 8-hydroxyquinolinate anion, which then coordinates with the metal center. The synthesis of new zinc(II) complexes with 8-aminoquinoline-based ligands, for example, has resulted in compounds with promising anticancer activity.
Potential in Organic Electronics or Optoelectronics
Compounds containing the 8-hydroxyquinoline moiety have found significant use in the field of organic electronics. nih.gov Specifically, metal chelates of 8-HQ, such as Tris(8-hydroxyquinolinato)aluminium (Alq3), are benchmark materials used as electron carriers and emissive layers in Organic Light-Emitting Diodes (OLEDs). nih.gov The high thermal stability and fluorescent properties of these complexes make them ideal for such applications.
Given this precedent, derivatives like this compound represent potential building blocks for new organic electronic materials. The modification of the 8-hydroxyquinoline scaffold through esterification with substituted benzoic acids allows for the fine-tuning of its electronic and photophysical properties. This could lead to the development of novel compounds for use in OLEDs, as well as in fluorescent chemosensors for the detection of specific metal ions. nih.gov
Structure Function Relationships and Design Principles
Impact of Halogen Substituents on Molecular Properties and Reactivity
The presence and position of a halogen substituent, in this case, a chlorine atom at the meta-position of the benzoate (B1203000) ring, significantly influence the molecule's physicochemical properties.
Electronic Effects : The chlorine atom is an electronegative element that exerts a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This deactivation of the ring is a critical factor in its reactivity. biosynce.com At the same time, as a halogen, it has a weak deactivating-directing effect in electrophilic aromatic substitution reactions. biosynce.com The high electronegativity of halogens can create regions of high electron density, enabling attractive Coulomb interactions with positively polarized regions of adjacent molecules. nih.gov
Lipophilicity : Halogenation, including the introduction of a chlorine atom, generally increases the lipophilicity (fat-solubility) of a molecule. orientjchem.orgmdpi.com This property is crucial for determining how the molecule interacts with non-polar environments.
Intermolecular Interactions : The chlorine atom can participate in specific non-covalent interactions. Electrostatic potential maps of similar molecules, like quinolin-8-yl 4-chlorobenzoate (B1228818), suggest the formation of a "sigma-hole" on the chlorine atom. mdpi.comresearchgate.net This region of positive electrostatic potential allows the chlorine to act as a Lewis acid and form halogen bonds with Lewis bases (e.g., oxygen or nitrogen atoms) on neighboring molecules. These interactions, along with Cl···π interactions, can play a significant role in the crystal packing of the solid-state material. mdpi.comresearchgate.net
Role of the Quinoline (B57606) Moiety in Determining Reactivity and Interactions
The quinoline scaffold is a privileged structure in chemistry due to its unique electronic and structural characteristics. orientjchem.org It is a bicyclic aromatic system formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. orientjchem.org
Aromaticity and Reactivity : As an aromatic compound, the quinoline ring system is relatively stable. It can undergo electrophilic substitution reactions, which typically occur more readily on the benzene ring portion as it is not influenced by the electron-withdrawing nitrogen atom in the pyridine ring. ecorfan.org The pyridine ring is more susceptible to nucleophilic attack. orientjchem.orgecorfan.org The nitrogen atom also imparts weak basic properties to the molecule. mdpi.com
Intermolecular Interactions : The planar, aromatic nature of the quinoline moiety makes it ideal for participating in π-π stacking interactions. mdpi.com These are non-covalent interactions that are crucial for the organization of molecules in the solid state and in interactions with biological macromolecules. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, leading to the formation of C-H···N interactions in the crystal lattice. mdpi.comresearchgate.net Molecular dynamics simulations on related quinoline derivatives have shown that the quinoline nitrogen can form structure-stabilizing water-mediated hydrogen bonds. rsc.org
Chelating Agent Precursor : Although the hydroxyl group at the 8-position is esterified in this compound, 8-hydroxyquinoline (B1678124) itself is a well-known bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions. mdpi.com The quinolin-8-yl ester can be considered a protected form of this functional group.
Design Strategies for Modulating Specific Molecular Interactions
The structure of Quinolin-8-yl 3-chlorobenzoate (B1228886) can be systematically modified to tune its properties and control its interactions with other molecules or materials.
Varying Halogen Substituents : Replacing the chlorine atom with other halogens (F, Br, I) can modulate the strength of halogen bonding, lipophilicity, and electronic effects. mdpi.comsioc-journal.cn For example, iodine is a better halogen bond donor than chlorine. Such modifications can be used to fine-tune crystal packing or interactions with a specific target.
Altering Substitution Patterns : The position and nature of substituents on both the quinoline and benzoate rings can be changed. Adding electron-donating or electron-withdrawing groups can alter the electronic properties and reactivity of the rings. biosynce.comnih.gov Introducing bulky groups can create specific steric effects to block or favor certain interactions. biosynce.comresearchgate.net For instance, adding an amino group to the quinoline ring in a related compound was found to significantly alter the dihedral angle due to the formation of intramolecular hydrogen bonds. mdpi.com
Modifying the Linker : The ester linkage itself could be replaced with other functional groups, such as an amide or an ether, to change the conformational flexibility, stability, and hydrogen bonding capabilities of the molecule. For example, the use of an amide linkage derived from 8-aminoquinoline (B160924) is a common strategy in developing directing groups for metal-catalyzed reactions. nih.gov
Exploiting the Quinoline Scaffold : The quinoline ring system is a versatile platform that can be modified to create derivatives with enhanced or specific properties. orientjchem.org This includes the synthesis of hybrid molecules that combine the quinoline structure with other functional components to improve stability or introduce new functionalities. u-szeged.hu
Comparative Analysis with Other Quinoline-8-yl Esters
Comparing Quinolin-8-yl 3-chlorobenzoate to its isomers and other analogs highlights the subtle yet significant impact of its specific substitution pattern on molecular structure. The table below presents a comparative analysis of key structural features for this compound and related compounds, as determined by X-ray crystallography.
| Compound | Substituents | Dihedral Angle Between Aromatic Rings | Key Intermolecular Interactions Noted | Reference |
|---|---|---|---|---|
| This compound | -Cl at position 3 of benzoate | Not available in search results | Expected: C-H···N, C-H···O, Cl···π, π···π | mdpi.comresearchgate.net (by analogy) |
| Quinolin-8-yl 4-chlorobenzoate | -Cl at position 4 of benzoate | 89.30° | C-H···N, C-H···O, Cl···π, π···π | mdpi.comresearchgate.net |
| 5-Nitrothis compound | -NO₂ at position 5 of quinoline; -Cl at position 3 of benzoate | 117.4(2)° | C-H···O | eurjchem.comresearchgate.net |
| 5-Nitroquinolin-8-yl 3-bromobenzoate | -NO₂ at position 5 of quinoline; -Br at position 3 of benzoate | 117.7(2)° | None observed | eurjchem.com |
| 2-Aminoquinolin-8-yl 4-chlorobenzoate | -NH₂ at position 2 of quinoline; -Cl at position 4 of benzoate | 72.58° and 79.21° | N-H···N hydrogen bonds | mdpi.com |
| 2-Carboxy-6-(quinolin-1-ium-8-yloxy)benzoate | Zwitterionic form with protonated quinoline N and deprotonated carboxyl group | 76.90(7)° | O-H···O hydrogen bonds, π···π interactions | nih.gov |
This comparative data underscores how the specific placement of substituents dramatically influences the three-dimensional structure and intermolecular interactions of quinoline-8-yl esters. The change from a 4-chloro to a 3-chloro substituent, or the addition of a nitro or amino group, significantly alters the dihedral angle and the resulting crystal packing forces. While the precise angle for this compound is not available in the provided results, it is expected to differ from its 4-chloro isomer due to the altered electronic and steric environment, leading to a unique set of properties and potential applications.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Catalyst Systems
The synthesis of quinoline (B57606) esters, including Quinolin-8-yl 3-chlorobenzoate (B1228886), is a cornerstone for its further study. While traditional methods like O-acylation are effective, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies. mdpi.com
Key Research Avenues:
Advanced Catalysis: Investigation into novel catalyst systems could significantly improve reaction yields and conditions. This includes exploring the use of heterogeneous nano-catalysts, such as nano SnO2, Montmorillonite K-10, or Zeolite, which have shown high activity in synthesizing other quinoline derivatives. tandfonline.comresearchgate.net The use of biocatalysts like malic acid could also offer a green, solvent-free synthetic route. tandfonline.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) presents a powerful tool for accelerating reaction times and improving yields, aligning with the principles of green chemistry. ijsdr.orgajrconline.org A time-efficient synthesis of the related Quinolin-8-yl 4-chlorobenzoate (B1228818) has been achieved using a Monowave 50 reactor, reducing reaction times drastically. mdpi.com
One-Pot and Cascade Reactions: Designing one-pot or cascade reactions, such as a successive Arbuzov/Horner–Wadsworth–Emmons (HWE) reaction sequence, could streamline the synthesis of complex derivatives from simple precursors. rsc.org Similarly, cascade reactions involving benzylation/propargylation and cyclization, potentially catalyzed by agents like FeCl3, represent another innovative approach. ustc.edu.cn
Flow Chemistry: The implementation of continuous flow chemistry could offer superior control over reaction parameters, leading to higher purity, better scalability, and increased safety compared to batch processes.
A comparative table of potential synthetic methods is presented below.
| Method | Catalyst Type | Potential Advantages | Relevant Findings for Analogs |
| O-Acylation | Base-mediated (e.g., Triethylamine) | Straightforward, clean reaction profile. | High yield synthesis of Quinolin-8-yl 4-chlorobenzoate achieved in 20 mins with microwave heating. mdpi.com |
| Friedländer Annulation | Heterogeneous nano-catalysts (e.g., NC-SZ) | Green solvents, mild conditions, high yields (88-93%). tandfonline.com | Widely used for highly substituted 3-quinolinecarboxylic esters. ustc.edu.cn |
| Copper-Catalyzed Tandem | CuI / L-proline | One-pot synthesis of functionalized quinolines. | Yields of 45-86% for related quinoline derivatives. tandfonline.com |
| Biocatalysis | Malic Acid | Solvent-free, affordable, high atom economy. | Good yields (72-95%) for multisubstituted quinolines. tandfonline.com |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
While standard spectroscopic methods (NMR, IR, MS) are crucial for structural confirmation, advanced techniques are needed to understand the dynamic behavior and subtle structural features of Quinolin-8-yl 3-chlorobenzoate. mdpi.commdpi.com
Future research should employ:
Temperature-Dependent NMR: To investigate conformational flexibility and rotational barriers, particularly around the ester linkage. This can help resolve discrepancies between static computational models and experimental data.
Solid-State NMR (ssNMR): To probe the structure and intermolecular interactions in the solid state, providing complementary data to single-crystal X-ray diffraction.
Advanced IR/Raman Spectroscopy: Combining techniques like two-dimensional correlation spectroscopy (2D-COS) with DFT calculations can provide deeper insights into vibrational modes and intermolecular interactions in response to external stimuli like temperature or pressure. scirp.org
Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) would be essential for determining absolute configuration.
A summary of key spectroscopic data for the analogous compound Quinolin-8-yl 4-chlorobenzoate is provided below for reference. mdpi.com
| Technique | Key Observances for Quinolin-8-yl 4-chlorobenzoate |
| ¹H NMR | Signals corresponding to both the quinoline and chlorobenzoate moieties are clearly resolved. |
| ¹³C NMR | Confirms the carbon skeleton, including the ester carbonyl carbon. |
| IR Spectroscopy | Characteristic C=O stretching band for the ester group is prominent. numberanalytics.com |
| Mass Spectrometry | Provides confirmation of the molecular weight and fragmentation pattern. |
| UV-Vis Spectroscopy | Shows absorption bands related to the electronic transitions within the aromatic systems. |
Integration of Computational Models with Experimental Data for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound, guiding experimental efforts. researchgate.net Future work should focus on a synergistic approach, integrating computational models with empirical data.
Areas for development include:
Density Functional Theory (DFT) Studies: To perform detailed analyses of molecular geometry, vibrational frequencies, and electronic properties. DFT can be used to calculate interaction energies and explore non-covalent interactions, such as C-H···N, C-H···O, and π···π interactions, which govern crystal packing. mdpi.comresearchgate.net
Quantitative Structure-Property Relationship (QSPR): Developing QSPR models can establish mathematical relationships between the chemical structure and physical properties. nih.govacs.org This would enable the prediction of properties for newly designed derivatives, accelerating the discovery process.
Molecular Docking and Dynamics: For biological applications, molecular docking can predict the binding modes and affinities of this compound derivatives with specific protein targets. mdpi.comnih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of these ligand-protein complexes over time. nih.gov
Predictive Modeling for Reactivity: Computational models can be used to predict reaction pathways and transition states for novel synthetic routes, helping to optimize reaction conditions before they are attempted in the lab.
Diversification of Applications in Materials Science and Green Chemistry
The unique properties of the quinoline and benzoate (B1203000) moieties suggest potential applications beyond their current scope.
Future research could explore:
Polymer Chemistry: As an ester of a methacrylate (B99206) analog, the compound could serve as a monomer for creating novel polymers and resins with unique properties, such as high refractive index or specific biological activities imparted by the quinoline group. ontosight.ai
Metal-Organic Frameworks (MOFs): The nitrogen atom in the quinoline ring and oxygen atoms in the ester group could act as coordination sites for metal ions, making the compound a candidate for a functional organic linker in the design of new MOFs for applications in gas storage or catalysis.
Green Chemistry Applications: The benzoate portion of the molecule is related to compounds used as preservatives. who.intelchemy.com Research could investigate the use of this compound or its derivatives as modifiers for biodegradable polymers like cellulose (B213188) benzoate, potentially enhancing their properties for applications such as manufacturing sustainable aerogels or separation membranes. rsc.org
Mechanistic Studies on Emerging Biological Interactions (in vitro, non-clinical)
Quinoline derivatives are well-known pharmacophores with a wide range of biological activities. mdpi.com In vitro, non-clinical studies are essential to elucidate the mechanisms of action for this compound and its analogs.
Prospective mechanistic investigations include:
Enzyme Inhibition Assays: Screening against a panel of enzymes known to be targets for quinoline-based drugs, such as topoisomerases, protein kinases (e.g., C-RAF), and DNA gyrase. nih.govrsc.orgnih.gov The related compound, 5-carboxy-8-hydroxyquinoline, has been identified as an inhibitor of histone demethylase. plos.org
DNA Interaction Studies: Investigating the potential for the planar quinoline ring to intercalate with DNA, a mechanism of action for several anticancer drugs.
Antimicrobial and Antiparasitic Activity: Evaluating the compound against various strains of bacteria, fungi, and parasites. rsc.orgeurjchem.com A study on 5-nitroquinolin-8-yl-3-chlorobenzoate demonstrated potent antibacterial activity. eurjchem.com
Cell-Based Assays: Using cancer cell lines to study effects on cell proliferation, apoptosis, and cell cycle progression. The analog Quinolin-8-yl 4-chlorobenzoate showed low but selective growth inhibition against a renal cancer cell line (UO-31), suggesting a potential, albeit moderate, activity that warrants further investigation and derivatization. mdpi.com
| Biological Target Class | Example Target | Relevance for Quinoline Derivatives |
| Topoisomerases | Topoisomerase I/II | Established target for anticancer quinoline drugs. nih.govresearchgate.net |
| Protein Kinases | C-RAF, Tyrosine Kinases | Inhibition of kinases is a key mechanism in cancer therapy. mdpi.comnih.gov |
| DNA Gyrase | Bacterial DNA Gyrase | Target for quinolone-based antibacterial agents. rsc.orgrsc.org |
| Histone Demethylases | JMJD2 Family | Emerging epigenetic target for 8-hydroxyquinolines. plos.org |
Development of High-Throughput Screening Methodologies for Structure-Property Correlations
To efficiently explore the vast chemical space accessible through derivatization of this compound, high-throughput methodologies are indispensable.
Future strategies should include:
Combinatorial Synthesis: Developing combinatorial libraries of analogs by varying the substituents on both the quinoline and benzoate rings.
High-Throughput Screening (HTS): Employing HTS assays to rapidly evaluate the synthesized libraries for specific biological activities or material properties. plos.org This allows for the rapid identification of lead compounds from a large collection.
High-Content Screening (HCS): Using automated microscopy and image analysis to assess the effects of compounds on cells, providing multiparametric data on cytotoxicity, morphology, and specific molecular events.
Structure-Property Relationship (SPR) Mapping: Integrating HTS data with structural information to build comprehensive SPR maps. rsc.orgresearchgate.net This approach, which can be enhanced with machine learning algorithms, turns large datasets into actionable knowledge, guiding the rational design of next-generation compounds with optimized properties. aip.org
Q & A
Q. What are the optimal synthetic routes for Quinolin-8-yl 3-chlorobenzoate, and how can reaction efficiency be validated?
The synthesis typically involves O-acylation of 8-hydroxyquinoline with 3-chlorobenzoyl chloride. A methodologically robust approach uses triethylamine as a base in acetonitrile under reflux (80°C for 20 min), achieving yields up to 84% . Validation includes thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. For reproducibility, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess purity and thermal stability .
Q. How can researchers confirm the structural integrity of this compound?
X-ray crystallography is the gold standard for unambiguous structural determination. For example, a Monowave 50 reactor can facilitate controlled crystallization. Complementary techniques include:
- FTIR spectroscopy : To identify ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-Cl bonds.
- UV-Vis spectroscopy : Methanol solutions (50 µM) show characteristic absorption bands for quinoline and benzoate moieties .
- Mass spectrometry (MS) : Direct inlet probe MS at 70 eV confirms molecular ion peaks .
Q. What microbial models are suitable for studying the biodegradation of 3-chlorobenzoate derivatives?
- Rhodococcus opacus 1CP: Utilizes 3-chlorobenzoate via constitutive transport systems and 3-chlorobenzoate 1,2-dioxygenase, showing substrate-specific cooperativity in enzyme kinetics .
- Rhodopseudomonas palustris: Degrades 3-chlorobenzoate under phototrophic conditions via dechlorination pathways, converting it to benzoate without co-substrates .
Experimental setups involve immobilized cell biosensors to compare enzyme activities and substrate affinities .
Advanced Research Questions
Q. How can enzyme-substrate interactions for 3-chlorobenzoate 1,2-dioxygenase be analyzed methodologically?
- Kinetic assays : Measure V vs. [S] dependencies to detect cooperativity. Negative cooperativity is observed in Rhodococcus opacus 1CP, suggesting allosteric regulation .
- SHAPE analysis : Quantifies geometric distortions in enzyme active sites during substrate binding using continuous shape measures (CShM) .
- Competitive inhibition studies : Co-incubate with benzoate to evaluate substrate specificity and transport system redundancy .
Q. What strategies resolve contradictions in metal coordination studies involving 3-chlorobenzoate anions?
- Single-crystal X-ray diffraction : Resolves ambiguities in coordination geometry (e.g., Mn²⁺-3-chlorobenzoate complexes show seven-coordinate face-capped octahedral vs. trigonal prismatic geometries) .
- Bond valence sum (BVS) calculations : Assigns oxidation states (e.g., Mn²⁺ with BVS = 1.97 v.u.) to validate coordination environments .
- Comparative meta-analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to identify outliers or trends in bond lengths/angles .
Q. How do phototrophic bacteria adapt to metabolize this compound under varying oxygen conditions?
- Low-oxygen photobioreactors : Simulate anoxic conditions to study Rhodopseudomonas palustris DCP3’s dechlorination pathway. Monitor intermediates via HPLC or GC-MS .
- Substrate-switching assays : Test metabolic flexibility by alternating between 3-chlorobenzoate and analogs (e.g., 2-/4-chlorobenzoate) to assess enzyme promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
